7-(3,4-Dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile 7-(3,4-Dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 700848-87-9
VCID: VC15578526
InChI: InChI=1S/C15H13N3O3S/c1-20-11-4-3-9(7-12(11)21-2)13-10(8-16)14(19)18-5-6-22-15(18)17-13/h3-4,7H,5-6H2,1-2H3
SMILES:
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol

7-(3,4-Dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

CAS No.: 700848-87-9

Cat. No.: VC15578526

Molecular Formula: C15H13N3O3S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

7-(3,4-Dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile - 700848-87-9

Specification

CAS No. 700848-87-9
Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
IUPAC Name 7-(3,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile
Standard InChI InChI=1S/C15H13N3O3S/c1-20-11-4-3-9(7-12(11)21-2)13-10(8-16)14(19)18-5-6-22-15(18)17-13/h3-4,7H,5-6H2,1-2H3
Standard InChI Key RYPGUWCVCAEELX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)N3CCSC3=N2)C#N)OC

Introduction

7-(3,4-Dimethoxyphenyl)-5-oxo-2,3-dihydro-13thiazolo[3,2-a]pyrimidine-6-carbonitrile is a complex heterocyclic organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structural features, which include both thiazole and pyrimidine rings, along with a nitrile group at the 6-position. The presence of these functional groups contributes to its potential biological activities and chemical reactivity.

Key Features:

  • Molecular Formula: Not explicitly provided in the search results, but typically, compounds in this class have a molecular weight around 356.40 g/mol for similar structures.

  • Molecular Weight: Approximately 356.40 g/mol for similar thiazolopyrimidine derivatives.

  • Chemical Structure: Features a thiazole ring fused to a pyrimidine ring, with a 3,4-dimethoxyphenyl group at the 7-position and a nitrile group at the 6-position.

Synthesis Methods:

  • Condensation Reactions: Involving the reaction of thiazole and pyrimidine precursors with appropriate functional groups.

  • Nucleophilic Substitution: Utilizing nucleophiles like amines or alcohols to modify the compound's structure.

Biological Activities and Pharmacological Applications

Compounds within the thiazolopyrimidine class have been studied for their diverse medicinal properties, including anti-inflammatory and anticancer activities. The specific biological activities of 7-(3,4-Dimethoxyphenyl)-5-oxo-2,3-dihydro- thiazolo[3,2-a]pyrimidine-6-carbonitrile may be inferred from its structural analogs, which have shown promising profiles in pharmacological applications.

Potential Applications:

  • Anti-inflammatory Agents: Thiazolopyrimidines have been explored for their anti-inflammatory properties.

  • Anticancer Agents: These compounds exhibit potential activity against certain cancer cell lines.

Research Findings and Future Directions

While specific studies on 7-(3,4-Dimethoxyphenyl)-5-oxo-2,3-dihydro- thiazolo[3,2-a]pyrimidine-6-carbonitrile may be limited, its structural analogs suggest a promising profile for further research. Molecular docking studies and in vitro assays could provide valuable insights into its biological activities and potential therapeutic applications.

Future Research Directions:

  • Molecular Docking Studies: To investigate the compound's interaction with biological targets.

  • In Vitro Assays: To evaluate its efficacy against specific disease models.

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